molecular formula C7H8N2O2 B043234 4-Hydrazinobenzoic acid CAS No. 619-67-0

4-Hydrazinobenzoic acid

Cat. No. B043234
CAS RN: 619-67-0
M. Wt: 152.15 g/mol
InChI Key: PCNFLKVWBDNNOW-UHFFFAOYSA-N
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Patent
US09441270B2

Procedure details

A solution of 4-hydrazinobenzoic acid (10.0 g, 65.7 mmol), isopropylmethylketone (21.1 mL, 197 mmol) in acetic acid (35 mL) was heated under reflux in an oil bath for 20 h. After cooling to ambient temperature the solvent was evaporated off under reduced pressure and to it was added a saturated aqueous solution of NaHCO3 (50 mL) and washed with CH2Cl2 (3×40 mL). The pH of the aqueous solution was adjusted with 1 M aqueous HCl to ca. 2, and then extracted with CH2Cl2 (3×50 mL). The combined organic solution was then dried with Na2SO4, filtered and concentrated to dryness under reduced pressure to yield the desired product (10.7 g, 80%) as a brownish solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.1 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)N.[CH:12]([C:15]([CH3:17])=O)([CH3:14])[CH3:13]>C(O)(=O)C>[CH3:17][C:15]1[C:12]([CH3:14])([CH3:13])[C:11]2[C:3](=[CH:4][CH:5]=[C:6]([C:7]([OH:9])=[O:8])[CH:10]=2)[N:1]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N(N)C1=CC=C(C(=O)O)C=C1
Name
Quantity
21.1 mL
Type
reactant
Smiles
C(C)(C)C(=O)C
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an oil bath for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
was evaporated off under reduced pressure and to it
ADDITION
Type
ADDITION
Details
was added a saturated aqueous solution of NaHCO3 (50 mL)
WASH
Type
WASH
Details
washed with CH2Cl2 (3×40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was then dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=C(C=C2C1(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.